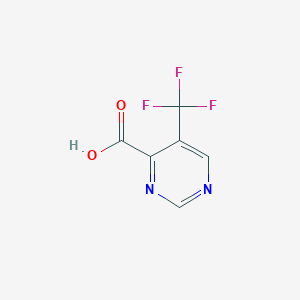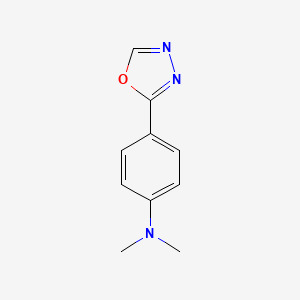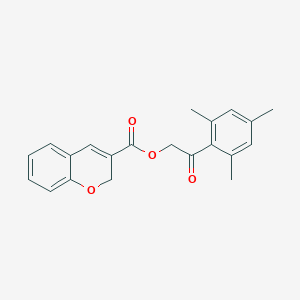
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₁₈F₂O₇ and a molecular weight of 312.26 g/mol . It is known for its unique structure, which includes three carboxylate groups, two fluorine atoms, and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The fluorine atoms enhance its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Similar in structure but lacks the fluorine atoms, making it less reactive.
Triethyl 1-oxopropane-1,2,3-tricarboxylate: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate stands out due to its unique combination of fluorine atoms, hydroxyl group, and carboxylate groups, which confer distinct reactivity and stability . This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2728-90-7 |
|---|---|
Molecular Formula |
C12H18F2O7 |
Molecular Weight |
312.26 g/mol |
IUPAC Name |
triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18F2O7/c1-4-19-9(15)7(13)12(18,11(17)21-6-3)8(14)10(16)20-5-2/h7-8,18H,4-6H2,1-3H3 |
InChI Key |
XMEGHUXSCQCFON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)OCC)F)(C(=O)OCC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


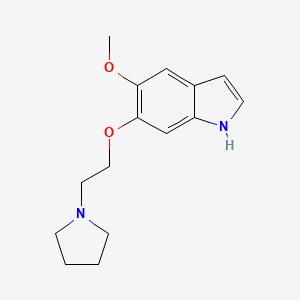
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
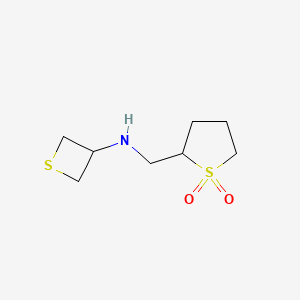
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
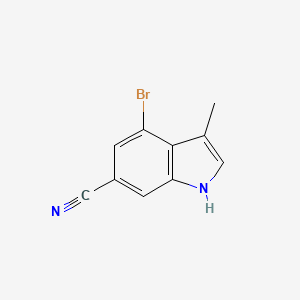

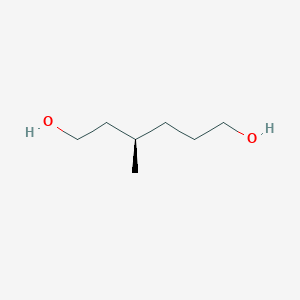
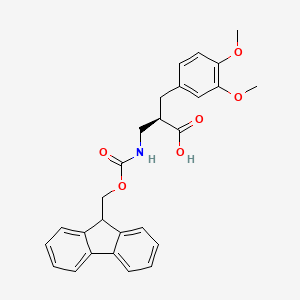
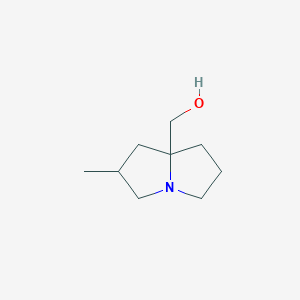
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
